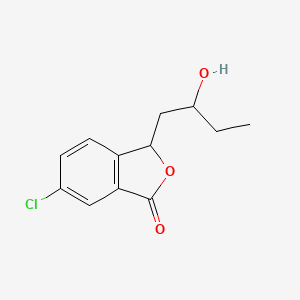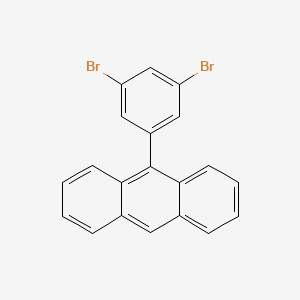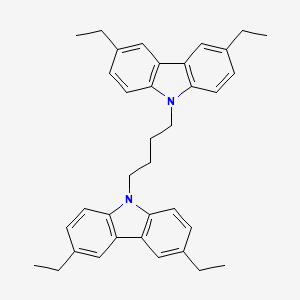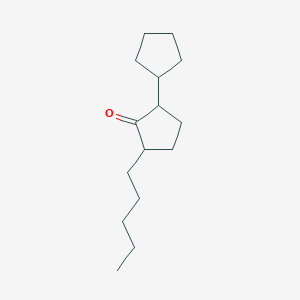
2-n-Pentyl-5-cyclopentylcyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-n-Pentyl-5-cyclopentylcyclopentanone: is an organic compound with a complex structure that includes both pentyl and cyclopentyl groups attached to a cyclopentanone core. This compound is a colorless liquid with a complex floral, aromatic, fruity odor and a lactonic undertone . It is used in various applications, including fragrances and flavorings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-n-Pentyl-5-cyclopentylcyclopentanone is typically synthesized through an aldol condensation reaction. This involves the condensation of cyclopentanone with the corresponding aliphatic aldehydes to form 2-alkylidenecyclopentanone, followed by hydrogenation of the double bond . The aldol reaction can be efficiently performed using nitrogen-containing bases such as proline and piperidine in the presence of acid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation is common to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-n-Pentyl-5-cyclopentylcyclopentanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-n-Pentyl-5-cyclopentylcyclopentanone is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and fragrances .
Biology and Medicine:
Industry: In the fragrance industry, this compound is valued for its unique odor profile and is used in jasmine, herbal, and lavender compositions .
Mecanismo De Acción
The exact mechanism of action for 2-n-Pentyl-5-cyclopentylcyclopentanone is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparación Con Compuestos Similares
2-Heptylcyclopentanone: Similar in structure but with a heptyl group instead of a pentyl group.
Cyclopentanone: The core structure without the pentyl and cyclopentyl groups.
Uniqueness: 2-n-Pentyl-5-cyclopentylcyclopentanone is unique due to its specific combination of functional groups, which imparts distinct chemical properties and applications, particularly in the fragrance industry.
Propiedades
Número CAS |
496923-10-5 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
2-cyclopentyl-5-pentylcyclopentan-1-one |
InChI |
InChI=1S/C15H26O/c1-2-3-4-9-13-10-11-14(15(13)16)12-7-5-6-8-12/h12-14H,2-11H2,1H3 |
Clave InChI |
WZNNZIAZTJFUDK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(C1=O)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide](/img/structure/B14246363.png)
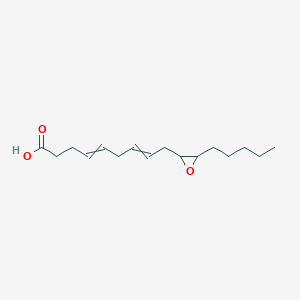

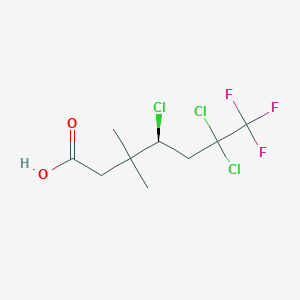
![2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-](/img/structure/B14246395.png)

![2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14246402.png)
![3-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14246428.png)
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)

